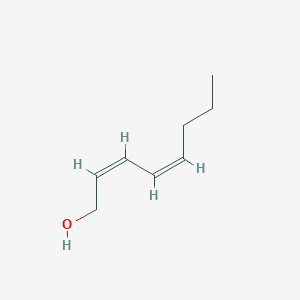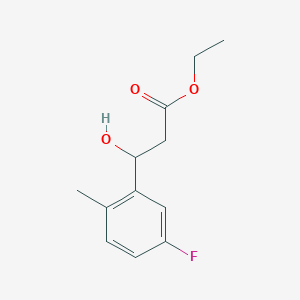
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(5-Fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluoro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Fluoro-2-ethylphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.
Propiedades
Fórmula molecular |
C12H15FO3 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
Clave InChI |
POHKZKSDRXAOGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC(=C1)F)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
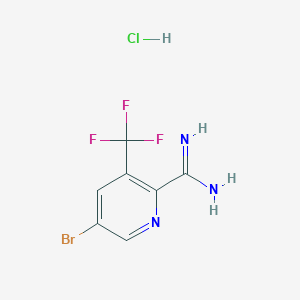
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)

![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
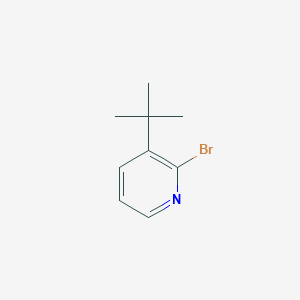

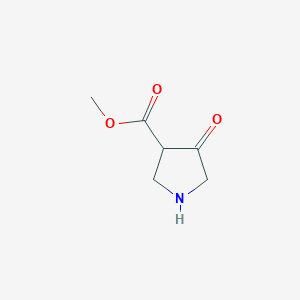
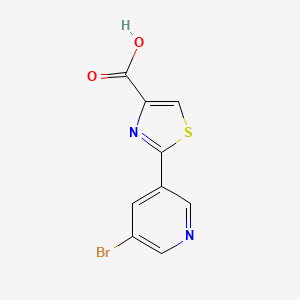
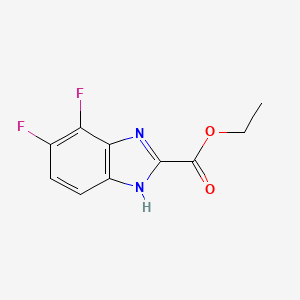
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
